Unii-2Y77S7IT1P
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Overview
Description
BCH-2763 is a potent, selective bifunctional thrombin inhibitor that blocks both the anion binding exosite and the active catalytic site . This compound is primarily used in scientific research for its antithrombotic properties, making it a valuable tool in the study of blood coagulation and related disorders .
Preparation Methods
The synthesis of BCH-2763 involves several steps:
Conversion of Nalpha-Boc-Ngamma-tosyl-L-arginine to N,O-dimethyl hydroxamate: This is achieved by treating the compound with dimethylhydroxylamine and BOP.
Condensation with Grignard reagent: The Grignard reagent is prepared from 6-bromo-1-hexene, producing a ketone.
Oxidative cleavage: The terminal alkene of the ketone is cleaved using sodium periodate and ruthenium trichloride to yield a carboxylic acid.
Solid-phase peptide synthesis: This process starts with N-Boc-L-leucine linked to a PAM resin.
Final coupling and deprotection: The amino acid is coupled to the peptide sequence, followed by deprotections with trifluoroacetic acid in the presence of ethyl methyl sulfide.
Chemical Reactions Analysis
BCH-2763 undergoes various chemical reactions, including:
Scientific Research Applications
BCH-2763 is widely used in scientific research due to its potent antithrombotic properties. Some of its applications include:
Chemistry: Used as a tool to study blood coagulation and related disorders.
Biology: Employed in research involving thrombin inhibition and its effects on biological systems.
Medicine: Investigated for its potential therapeutic applications in treating thrombotic disorders.
Industry: Utilized in the development of new anticoagulant drugs and therapies.
Mechanism of Action
BCH-2763 exerts its effects by selectively inhibiting thrombin, a key enzyme in the blood coagulation process . It blocks both the anion binding exosite and the active catalytic site of thrombin, preventing the enzyme from interacting with its substrates and thereby inhibiting blood clot formation .
Comparison with Similar Compounds
BCH-2763 is compared with other direct thrombin inhibitors such as heparin, r-hirudin, hirulog, inogatran, and argatroban . Unlike heparin, which indirectly inhibits coagulation factors, BCH-2763 directly inhibits both bound and free thrombin . This makes it more effective at lower doses and with fewer side effects compared to other thrombin inhibitors .
Similar Compounds
- Heparin
- r-Hirudin
- Hirulog
- Inogatran
- Argatroban
Properties
CAS No. |
204641-27-0 |
---|---|
Molecular Formula |
C64H93N11O16 |
Molecular Weight |
1272.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-(5-aminopentanoylamino)-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]-[5-[[(2S)-1-[(2R)-2-amino-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C64H93N11O16/c1-5-40(4)55(71-59(85)48-24-17-33-73(48)61(87)44(28-29-53(78)79)69-56(82)45(37-42-21-10-7-11-22-42)70-57(83)46(38-54(80)81)68-51(76)26-12-14-30-65)63(89)74-34-18-25-49(74)62(88)75(50(64(90)91)35-39(2)3)52(77)27-13-15-31-67-58(84)47-23-16-32-72(47)60(86)43(66)36-41-19-8-6-9-20-41/h6-11,19-22,39-40,43-50,55H,5,12-18,23-38,65-66H2,1-4H3,(H,67,84)(H,68,76)(H,69,82)(H,70,83)(H,71,85)(H,78,79)(H,80,81)(H,90,91)/t40-,43+,44-,45-,46-,47-,48-,49-,50-,55-/m0/s1 |
InChI Key |
VKIPOMGKUAJAEY-GEPLSBMPSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N([C@@H](CC(C)C)C(=O)O)C(=O)CCCCNC(=O)[C@@H]2CCCN2C(=O)[C@@H](CC3=CC=CC=C3)N)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CC(=O)O)NC(=O)CCCCN |
SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)N(C(CC(C)C)C(=O)O)C(=O)CCCCNC(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)N)NC(=O)C4CCCN4C(=O)C(CCC(=O)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC(=O)O)NC(=O)CCCCN |
Canonical SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)N(C(CC(C)C)C(=O)O)C(=O)CCCCNC(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)N)NC(=O)C4CCCN4C(=O)C(CCC(=O)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC(=O)O)NC(=O)CCCCN |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BCH 2763; BCH-2763; BCH2763; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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